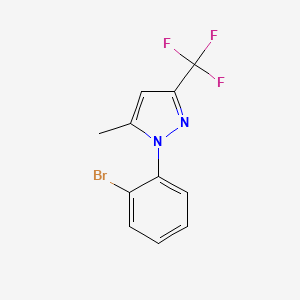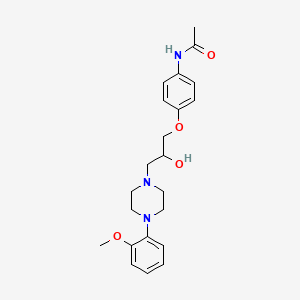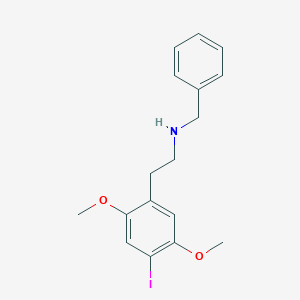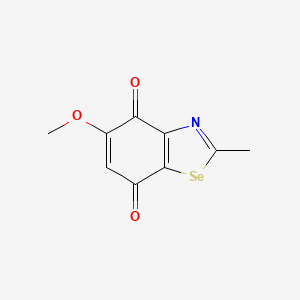
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde, methylhydrazine, and trifluoroacetic acid.
Condensation Reaction: The first step involves the condensation of 2-bromobenzaldehyde with methylhydrazine to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of trifluoroacetic acid to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrazole oxides.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(2-Bromophenyl)-5-methyl-3-(difluoromethyl)-1H-pyrazole: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may alter its binding affinity and specificity for biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
927388-16-7 |
|---|---|
Molekularformel |
C11H8BrF3N2 |
Molekulargewicht |
305.09 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-6-10(11(13,14)15)16-17(7)9-5-3-2-4-8(9)12/h2-6H,1H3 |
InChI-Schlüssel |
UTYJSBOPTHYMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)


![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

amino}benzonitrile](/img/structure/B14181021.png)
